molecular formula C18H20KNO2 B14484314 Potassium alpha-(2'-pyrrolidinyl)ethyl-1-naphthaleneacetate CAS No. 64038-75-1

Potassium alpha-(2'-pyrrolidinyl)ethyl-1-naphthaleneacetate

Cat. No.: B14484314
CAS No.: 64038-75-1
M. Wt: 321.5 g/mol
InChI Key: KTUTYLYDMIAEJD-UHFFFAOYSA-M
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Description

Potassium alpha-(2’-pyrrolidinyl)ethyl-1-naphthaleneacetate is a complex organic compound that features a naphthalene ring, a pyrrolidine ring, and a potassium salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium alpha-(2’-pyrrolidinyl)ethyl-1-naphthaleneacetate typically involves the reaction of 1-naphthaleneacetic acid with 2-(2-pyrrolidinyl)ethanol in the presence of a base, followed by the addition of potassium hydroxide to form the potassium salt. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Potassium alpha-(2’-pyrrolidinyl)ethyl-1-naphthaleneacetate can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Potassium alpha-(2’-pyrrolidinyl)ethyl-1-naphthaleneacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Potassium alpha-(2’-pyrrolidinyl)ethyl-1-naphthaleneacetate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthaleneacetic acid: Shares the naphthalene ring structure but lacks the pyrrolidine ring and potassium salt.

    Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share the pyrrolidine ring but differ in other structural aspects.

Uniqueness

Potassium alpha-(2’-pyrrolidinyl)ethyl-1-naphthaleneacetate is unique due to its combination of a naphthalene ring, a pyrrolidine ring, and a potassium salt. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

64038-75-1

Molecular Formula

C18H20KNO2

Molecular Weight

321.5 g/mol

IUPAC Name

potassium;2-naphthalen-1-yl-4-pyrrolidin-1-ylbutanoate

InChI

InChI=1S/C18H21NO2.K/c20-18(21)17(10-13-19-11-3-4-12-19)16-9-5-7-14-6-1-2-8-15(14)16;/h1-2,5-9,17H,3-4,10-13H2,(H,20,21);/q;+1/p-1

InChI Key

KTUTYLYDMIAEJD-UHFFFAOYSA-M

Canonical SMILES

C1CCN(C1)CCC(C2=CC=CC3=CC=CC=C32)C(=O)[O-].[K+]

Origin of Product

United States

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